2,5,8,11-Tetraoxatetradecane-14-thiol
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Overview
Description
2,5,8,11-Tetraoxatetradecane-14-thiol is an organic compound with the molecular formula C10H22O4S. It is characterized by the presence of four oxygen atoms and a thiol group (-SH) at the 14th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetraoxatetradecane-14-thiol typically involves the reaction of tetraethylene glycol with thiol-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 2,5,8,11-Tetraoxatetradecane-14-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Alkylated thiol compounds.
Scientific Research Applications
2,5,8,11-Tetraoxatetradecane-14-thiol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for potential therapeutic applications due to its thiol group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5,8,11-Tetraoxatetradecane-14-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing biochemical pathways and processes. This interaction is crucial in redox reactions and the regulation of cellular functions .
Comparison with Similar Compounds
13,13-Dipropyl-2,5,8,11-tetraoxatetradecane-14-thiol: Similar structure but with additional propyl groups.
2,5,8,11-Tetraoxatetradecane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Uniqueness: 2,5,8,11-Tetraoxatetradecane-14-thiol is unique due to its combination of a polyether backbone and a reactive thiol group. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .
Properties
CAS No. |
87855-33-2 |
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Molecular Formula |
C10H22O4S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propane-1-thiol |
InChI |
InChI=1S/C10H22O4S/c1-11-4-5-13-8-9-14-7-6-12-3-2-10-15/h15H,2-10H2,1H3 |
InChI Key |
DSMHOIXTLNSZAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCCS |
Origin of Product |
United States |
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